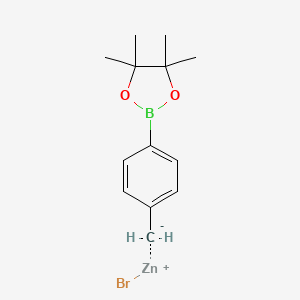
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone, also known as 1-HPHCD, is an organic compound with a molecular formula of C14H18ClF2O. It is a colorless liquid with a faint odor and low volatility. 1-HPHCD has a wide range of applications in the fields of medicine, agriculture, and industry. It is used as a pharmaceutical intermediate, as a pesticide and herbicide, and as a catalyst in organic synthesis. It has also been used in the synthesis of other compounds, such as fluoroalkanes, and as a reagent in the synthesis of fluorinated compounds.
科学的研究の応用
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has been studied for its potential as a pharmaceutical intermediate, as a pesticide and herbicide, and as a catalyst in organic synthesis. It has also been used in the synthesis of other compounds, such as fluoroalkanes, and as a reagent in the synthesis of fluorinated compounds. In addition, this compound has been studied for its ability to act as a hydrogen bond donor and acceptor, and for its potential as an anticancer agent.
作用機序
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has been shown to act as a ligand for various enzymes, including cytochrome P450 enzymes. It has also been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal transmission in the nervous system. In addition, this compound has been shown to bind to the estrogen receptor, suggesting that it may have estrogenic properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain types of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, as well as to modulate the activity of certain enzymes involved in the metabolism of drugs. In addition, this compound has been found to have an effect on the central nervous system, as it has been found to modulate the release of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has a number of advantages for lab experiments. It is relatively inexpensive, and it is easy to synthesize. It also has a low volatility, making it easier to store and transport. Additionally, it has a wide range of applications, making it a useful compound for a variety of research projects. However, this compound also has some limitations. Its low volatility can make it difficult to use in certain types of experiments, and its effects on the central nervous system can make it difficult to study in certain contexts.
将来の方向性
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has a wide range of potential applications, and there are many potential areas of research that could be explored. For example, further research could be done to explore its potential as an anticancer agent, as well as its ability to modulate the activity of certain enzymes involved in the metabolism of drugs. Additionally, further research could be done to explore its potential as a ligand for various enzymes, as well as its potential as an estrogenic agent. Finally, further research could be done to explore its potential as a catalyst in organic synthesis, as well as its potential as a reagent in the synthesis of fluorinated compounds.
合成法
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone is typically synthesized through a two-step process, beginning with the reaction of 4-hexylphenol and 2-chloro-2,2-difluoroethanone. In the first step, the 4-hexylphenol is reacted with 2-chloro-2,2-difluoroethanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of approximately 160°C, and the resulting product is this compound.
特性
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-hexylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(18)14(15,16)17/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDHEEIIYUKTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
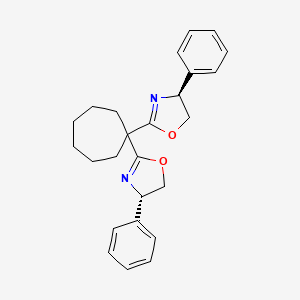
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
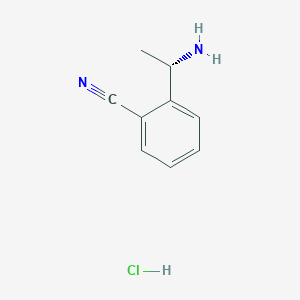
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
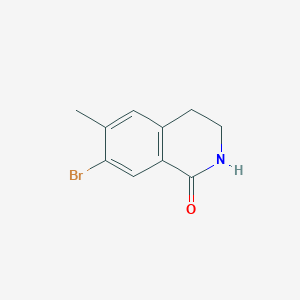
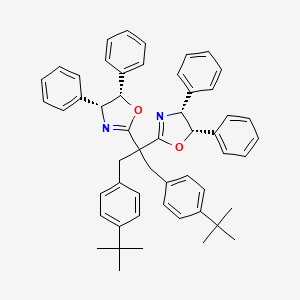
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)



